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Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

Cat. No.: B102915 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural nuances of 5-(4-nitrophenyl)-1H-tetrazole and its derivatives, supported by X-ray

crystallographic data. This guide provides a comparative analysis of key structural parameters,

detailed experimental protocols for synthesis and crystallographic analysis, and a visual

representation of the experimental workflow.

The 5-(4-nitrophenyl)-1H-tetrazole scaffold is a significant pharmacophore in medicinal

chemistry, often utilized for its bioisosteric relationship with carboxylic acids and its role in

constructing complex heterocyclic systems. Understanding the precise three-dimensional

arrangement of atoms within these molecules is paramount for rational drug design and for

elucidating structure-activity relationships. X-ray crystallography provides an unparalleled level

of detail in this regard, offering insights into conformation, intermolecular interactions, and the

electronic effects of various substituents.

This guide presents a comparative analysis of the crystallographic data for a selection of 5-(4-
nitrophenyl)-1H-tetrazole derivatives. The data, summarized in the tables below, highlights

the impact of substitution on the tetrazole and phenyl rings on key geometric parameters.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected 5-(4-
nitrophenyl)-1H-tetrazole derivatives. These parameters provide a quantitative basis for

comparing the structural effects of different substituents.
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Table 1: Crystal System and Unit Cell Parameters

Comp
ound

Formul
a

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) β (°) V (Å³)

5-(2-

Methyl-

5-

nitrophe

nyl)-1H-

tetrazol

e

C₈H₇N₅

O₂

Monocli

nic
P2₁/c

4.9057(

10)

16.938(

3)

11.463(

2)

98.65(3

)

941.7(3

)

1-[1-(4-

Nitroph

enyl)-1

H-

tetrazol-

5-

yl]-1H-

1,2,3-

benzotri

azole

C₁₃H₈N

₈O₂

Monocli

nic
P2₁/c

13.315(

3)

8.483(2

)

12.015(

2)

108.35(

3)

1288.1(

5)

Table 2: Selected Bond Lengths (Å)

Compound C-N (tetrazole) N-N (tetrazole)
C-C (phenyl-
tetrazole)

5-(2-Methyl-5-

nitrophenyl)-1H-

tetrazole

avg. 1.33 avg. 1.34 1.47

1-[1-(4-

Nitrophenyl)-1H-

tetrazol-5-yl]-1H-1,2,3-

benzotriazole

avg. 1.34 avg. 1.33 1.44
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Note: Average values are provided for the tetrazole ring bonds for simplicity.

Table 3: Key Torsion and Dihedral Angles (°)

Compound Dihedral Angle (Phenyl-Tetrazole)

5-(2-Methyl-5-nitrophenyl)-1H-tetrazole 45.7(2)

1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-

benzotriazole
89.1(1)

Experimental Protocols
Synthesis of 5-(4-Nitrophenyl)-2H-tetrazole
A foundational precursor for many derivatives is 5-(4-nitrophenyl)-2H-tetrazole. A general and

efficient method for its synthesis involves the [3+2] cycloaddition reaction between 4-

nitrobenzonitrile and sodium azide.[1]

Reaction Setup: In a round-bottom flask, 4-nitrobenzonitrile (1.0 eq) is dissolved in a suitable

solvent, such as dimethylformamide (DMF).

Addition of Reagents: Sodium azide (1.5-2.0 eq) and a catalyst, such as ammonium chloride

or a Lewis acid, are added to the solution.

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120

°C and stirred for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and acidified with a dilute acid (e.g., HCl). The resulting precipitate is collected

by filtration, washed with water, and can be further purified by recrystallization from a

suitable solvent like ethanol to yield the desired 5-(4-nitrophenyl)-2H-tetrazole.

Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional molecular structure is achieved through single-

crystal X-ray diffraction.
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Crystal Growth: High-quality single crystals of the tetrazole derivatives are grown by slow

evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture

(e.g., ethanol, ethyl acetate, or DMF/water).

Data Collection: A suitable single crystal is mounted on a goniometer head of a

diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ =

0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 298 K)

during data collection. Diffraction data are collected by rotating the crystal and recording the

diffraction pattern at various angles.

Structure Solution and Refinement: The collected diffraction data are processed to yield a set

of structure factors. The crystal structure is solved using direct methods and refined by full-

matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model. The final

structure is validated using software such as SHELXL.[2]

Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of 5-(4-
nitrophenyl)-1H-tetrazole derivatives to their structural elucidation by X-ray crystallography.
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Caption: Experimental workflow for the synthesis and crystallographic analysis of tetrazole

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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